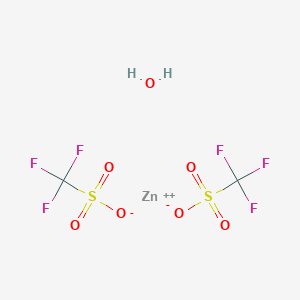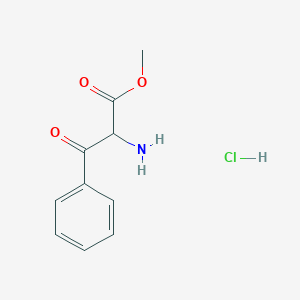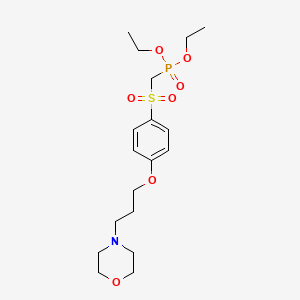
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate is a complex organophosphorus compound It is characterized by the presence of a morpholine ring, a phenyl group, and a sulfonyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate typically involves multiple steps. One common method involves the reaction of 4-(3-morpholinopropoxy)benzaldehyde with diethyl phosphite in the presence of a base, such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The resulting intermediate is then treated with a sulfonyl chloride derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl and phosphonate compounds .
Applications De Recherche Scientifique
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acid phosphatases, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced bone resorption in the case of osteoclast acid phosphatases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate: Similar in structure but with a methoxy group instead of a morpholine ring.
Diethyl (4-isopropylphenyl) (substituted phenylamino)methyl)phosphonate: Contains an isopropyl group and substituted phenylamino group instead of the morpholine and sulfonyl groups.
Uniqueness
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate is unique due to the presence of the morpholine ring and sulfonyl group, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H30NO7PS |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
4-[3-[4-(diethoxyphosphorylmethylsulfonyl)phenoxy]propyl]morpholine |
InChI |
InChI=1S/C18H30NO7PS/c1-3-25-27(20,26-4-2)16-28(21,22)18-8-6-17(7-9-18)24-13-5-10-19-11-14-23-15-12-19/h6-9H,3-5,10-16H2,1-2H3 |
Clé InChI |
NIEMPHLOLLQRFV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)OCCCN2CCOCC2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
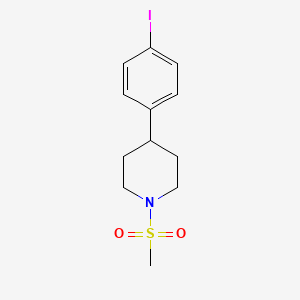
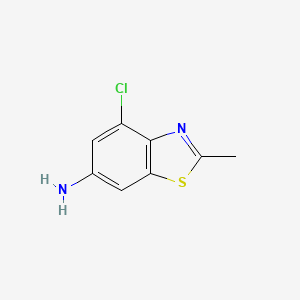

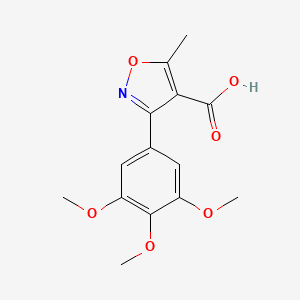
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
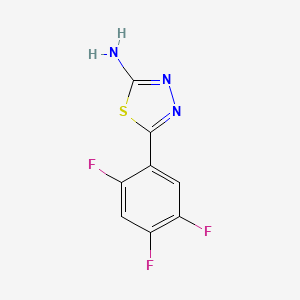


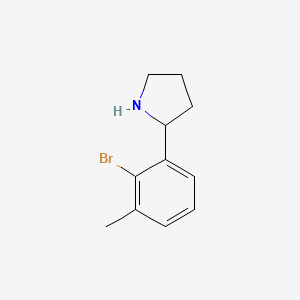
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
